钛酸钙

描述

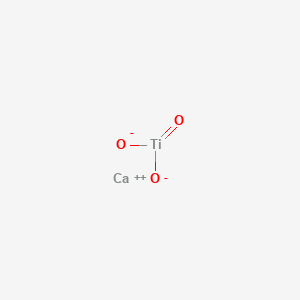

Calcium titanate (CaTiO3) is an inorganic compound that belongs to the family of perovskites . It is a colorless, diamagnetic solid, often colored due to impurities . It exhibits unique properties such as high dielectric constant, excellent thermal stability, and resistance to chemical corrosion .

Synthesis Analysis

Calcium titanate is commonly synthesized through a solid-state reaction method. This involves mixing precursors, usually calcium carbonate (CaCO3) and titanium dioxide (TiO2), followed by a high-temperature sintering process . Other methods include sol-gel processes, hydrothermal methods, and co-precipitation techniques . These alternative methods provide ways to control the properties of the synthesized calcium titanate, such as its grain size, porosity, and crystallinity .

Molecular Structure Analysis

The crystal structure of calcium titanate is defined by the perovskite architecture. This is characterized by a cube with the calcium ions at the corners, a titanium ion at the cube’s center, and the oxygen ions located at the center of each face . This arrangement results in a robust crystalline structure, contributing to the compound’s impressive chemical and thermal stability .

Physical And Chemical Properties Analysis

Calcium titanate is known for its high dielectric constant, making it an essential material in the manufacturing of capacitors and other electronic devices . It also has impressive thermal stability, retaining its properties even when subjected to high temperatures . Furthermore, it is known for its chemical resistance, resisting corrosion and degradation by various chemicals .

科学研究应用

Dielectric Ceramics

Scientific Field:

Materials Science, specifically dielectric materials.

Summary:

Calcium titanate is widely used in dielectric ceramics due to its excellent electrical properties. It exhibits high permittivity (dielectric constant) and low dielectric loss, making it suitable for applications in capacitors, resonators, and filters.

Methods of Application:

Results:

Calcium titanate ceramics demonstrate high dielectric constants (typically around 1000) and low dielectric losses. These properties are crucial for energy storage capacitors, pulse discharge applications, and microwave devices .

Photocatalysis

Scientific Field:

Materials Chemistry, Environmental Science.

Summary:

Calcium titanate’s robust crystalline structure and high surface area make it an excellent photocatalyst for organic pollutant degradation.

Methods of Application:

Results:

Calcium titanate effectively breaks down organic pollutants under UV irradiation, contributing to environmental remediation efforts .

Biomedical Applications

Scientific Field:

Biomedical Engineering, Biomaterials.

Summary:

Recent studies highlight calcium titanate’s biocompatibility, making it a potential material for biomedical applications.

Methods of Application:

Results:

Calcium titanate-coated implants show improved osseointegration, making them promising for dental implants and other medical devices .

High-Temperature Ceramics

Scientific Field:

Materials Science, Ceramics.

Summary:

Calcium titanate’s thermal stability and chemical resistance make it suitable for high-temperature ceramic applications.

Methods of Application:

Results:

Calcium titanate ceramics maintain their structural integrity at elevated temperatures, making them valuable for industrial applications .

Energy Storage Capacitors

Scientific Field:

Materials Science, Electrical Engineering.

Summary:

Strontium titanate (SrTiO₃) and calcium titanate are promising lead-free dielectric ceramics for energy storage capacitors.

Methods of Application:

Results:

Calcium titanate-based capacitors exhibit good dielectric properties, making them suitable for energy storage applications .

Microwave Devices

Scientific Field:

Electrical Engineering, Microwave Technology.

Summary:

Calcium titanate is used in microwave resonators, filters, and other components.

Methods of Application:

Results:

Calcium titanate contributes to efficient microwave devices, enhancing signal processing and communication systems .

未来方向

Calcium titanate’s potential is not yet fully explored. Current research is looking into tailoring its properties for more specialized applications. For instance, modifying its grain size and porosity could make it more efficient in photocatalysis . Additionally, antimicrobial peptides loaded with antibiotics help to achieve sustained drug release and reduce the risk of antibiotic resistance. Additive manufacturing of patient-specific porous titanium implants will have a clear future direction in the development of antimicrobial titanium implants .

属性

IUPAC Name |

calcium;dioxido(oxo)titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.3O.Ti/q+2;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWKSNWVBZGMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaTiO3, CaO3Ti | |

| Record name | calcium titanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_titanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583622 | |

| Record name | Calcium dioxido(oxo)titanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder with no significant odor; [Ferro Electronic Material Systems MSDS] | |

| Record name | Calcium titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Calcium titanate | |

CAS RN |

12049-50-2 | |

| Record name | Calcium dioxido(oxo)titanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)